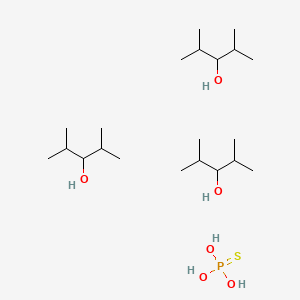
2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane is a chemical compound with the molecular formula C21H51O6PS It is known for its unique structure, which includes both alcohol and phosphane functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane typically involves the reaction of 2,4-dimethylpentan-3-ol with a phosphane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity. The final product is purified through distillation or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phosphane group can be reduced to form a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The phosphane group can also interact with metal ions, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
2,4-Dimethylthiophen-3-ol: Similar in structure but lacks the phosphane group.
3-Pentanol, 2,4-dimethyl-, phosphorothioate: Contains a phosphorothioate group instead of a phosphane group.
特性
CAS番号 |
105148-89-8 |
|---|---|
分子式 |
C21H51O6PS |
分子量 |
462.7 g/mol |
IUPAC名 |
2,4-dimethylpentan-3-ol;trihydroxy(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/3C7H16O.H3O3PS/c3*1-5(2)7(8)6(3)4;1-4(2,3)5/h3*5-8H,1-4H3;(H3,1,2,3,5) |
InChIキー |
VXXHMJJZGDJNNQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(C)C)O.CC(C)C(C(C)C)O.CC(C)C(C(C)C)O.OP(=S)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


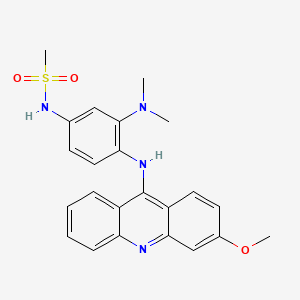
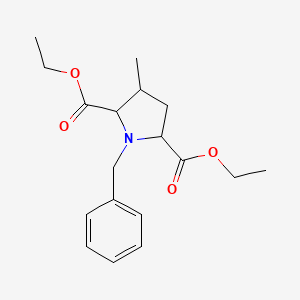
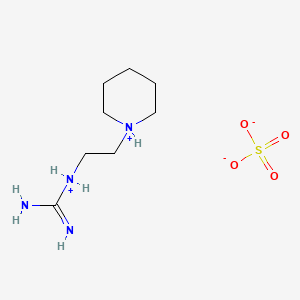
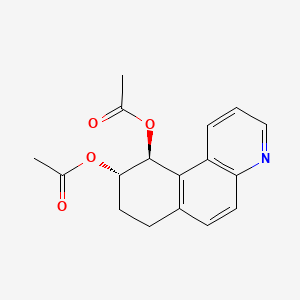
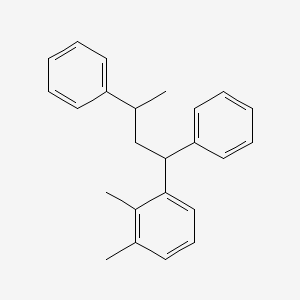
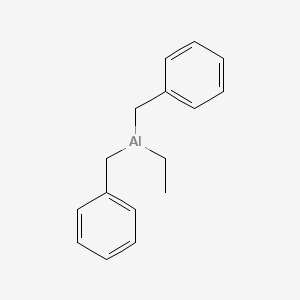
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
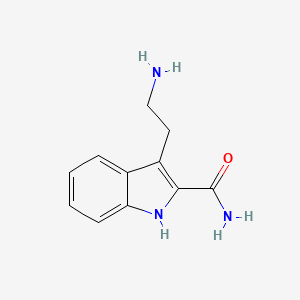
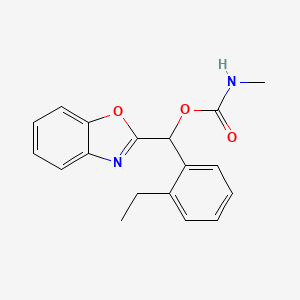

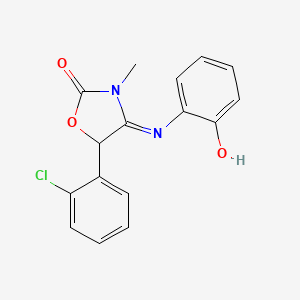
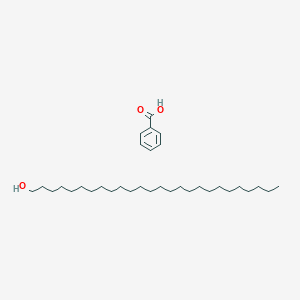
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
